![molecular formula C20H17F3N2OS B2920019 N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide CAS No. 1903171-89-0](/img/structure/B2920019.png)
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide
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Description
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a useful research compound. Its molecular formula is C20H17F3N2OS and its molecular weight is 390.42. The purity is usually 95%.
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Scientific Research Applications
Metamagnetic and Magnetic Properties
A study by Chattopadhyay et al. (2007) synthesized a thiocyanato-bridged one-dimensional polymer exhibiting metamagnetic behavior with a Neél temperature of 3.5 K. This research highlights the compound's potential in developing new magnetic materials (Chattopadhyay et al., 2007).
Phosphorescence in Organic Light-Emitting Diodes (OLEDs)
Tsuboyama et al. (2003) conducted phosphorescence studies on a series of cyclometalated iridium(III) complexes, indicating their utility in OLEDs due to high efficiency and pure-red emission. This research underscores the importance of such compounds in advancing OLED technology (Tsuboyama et al., 2003).
Novel Synthetic Approaches
The work by Dohi et al. (2005) demonstrates the use of a hypervalent iodine(III) reagent in the cyanation of heteroaromatic compounds, showcasing a novel method for functionalizing pyridine derivatives under mild conditions. This study is a valuable addition to synthetic chemistry, providing a new route for the modification of heteroaromatic compounds (Dohi et al., 2005).
Antimicrobial Activities
Patel and Patel (2017) synthesized 4-thiazolidinones and 2-azetidinones derivatives from chalcone, assessing their antimicrobial activity against various bacterial and fungal strains. This research indicates the potential of such compounds in developing new antimicrobial agents (Patel & Patel, 2017).
Solar Cell Enhancement
Wei et al. (2015) synthesized pyridine-anchor co-adsorbents to improve dye-sensitized solar cells' performance, demonstrating the role of these compounds in enhancing solar energy conversion efficiency. This application showcases the potential in renewable energy technologies (Wei et al., 2015).
Molecular Structure and Binding Studies
Wang et al. (2014) analyzed the crystal structure and binding properties of zinc complexes, providing insights into molecular interactions that could inform drug design and materials science (Wang et al., 2014).
properties
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2OS/c21-20(22,23)16-6-3-14(4-7-16)5-8-19(26)25-13-15-9-10-24-17(12-15)18-2-1-11-27-18/h1-4,6-7,9-12H,5,8,13H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOOIYIWYADCISR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)CCC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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